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molecular formula C14H21N B8602284 Benzyl(2-cyclopentylethyl)amine

Benzyl(2-cyclopentylethyl)amine

Cat. No. B8602284
M. Wt: 203.32 g/mol
InChI Key: NYBRAKCTIOEZAQ-UHFFFAOYSA-N
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Patent
US04906634

Procedure details

Combine 10.7 g (0.1 mol) of benzenemethanamine and 17.7 g (0.1 mol) of (2-bromoethyl)cyclopentane in 100 mL of acetonitrile. Heat the mixture to reflux and follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction remove the solvent in vacuo and add 100 mL of saturated sodium bicarbonate solution. Extract the aqueous mixture with three 100 mL portions of diethyl ether. Dry the combined extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to obtain the title compound.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:10][CH2:11][CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(#N)C>[CH:12]1([CH2:11][CH2:10][NH:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
BrCCC1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin-layer chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction remove the solvent in vacuo
ADDITION
Type
ADDITION
Details
add 100 mL of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with three 100 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CCNCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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